molecular formula C20H21N3O2S B243086 N-(4-methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

N-(4-methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B243086
M. Wt: 367.5 g/mol
InChI Key: RZOJOHTZHOVGDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, also known as MMPI or MMP inhibitor, is a chemical compound with potential applications in the field of cancer research. It is a small molecule inhibitor that targets matrix metalloproteinases (MMPs), which are enzymes responsible for the degradation of extracellular matrix (ECM) proteins. MMPs have been implicated in tumorigenesis, angiogenesis, metastasis, and other pathological processes. Therefore, the development of MMP inhibitors has been a subject of interest for cancer therapy.

Mechanism of Action

N-(4-methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide exerts its anticancer effects by inhibiting the activity of MMPs. MMPs are a family of zinc-dependent endopeptidases that degrade ECM proteins, such as collagen, elastin, and laminin. MMPs have been implicated in various pathological processes, including tumor invasion, angiogenesis, and metastasis. N-(4-methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide binds to the active site of MMPs, preventing them from cleaving ECM proteins. This leads to the inhibition of tumor growth and metastasis.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit MMP activity in vitro and in vivo, leading to the suppression of tumor growth, invasion, and angiogenesis. N-(4-methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has also been shown to induce apoptosis, a form of programmed cell death, in cancer cells. Furthermore, N-(4-methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are implicated in cancer progression.

Advantages and Limitations for Lab Experiments

N-(4-methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential applications in cancer research, and its mechanism of action is well understood. However, there are also limitations to its use in lab experiments. N-(4-methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has low solubility in water, which can affect its bioavailability and efficacy. It also has poor stability in aqueous solutions, which can affect its storage and handling.

Future Directions

There are several future directions for the research and development of N-(4-methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. One direction is the optimization of its chemical structure to improve its solubility and stability. Another direction is the investigation of its use in combination with other chemotherapeutic agents to enhance their efficacy. Furthermore, N-(4-methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can be studied for its potential applications in other diseases, such as arthritis and atherosclerosis. Finally, the development of new MMP inhibitors with improved efficacy and selectivity can be explored.

Synthesis Methods

The synthesis of N-(4-methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves several chemical reactions, starting from commercially available starting materials. The synthesis route includes the condensation of 4-methoxybenzaldehyde, 4-methylbenzaldehyde, and thiourea to form the intermediate compound, followed by the addition of methyl iodide and acetic acid to yield the final product. The synthesis process is complex and requires expertise in synthetic organic chemistry.

Scientific Research Applications

N-(4-methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the activity of MMPs, leading to the suppression of tumor growth, invasion, and angiogenesis. N-(4-methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has also been investigated for its use in combination with other chemotherapeutic agents, such as cisplatin and paclitaxel, to enhance their efficacy. Furthermore, N-(4-methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been studied for its potential use in the treatment of other diseases, such as arthritis and atherosclerosis.

properties

Molecular Formula

C20H21N3O2S

Molecular Weight

367.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C20H21N3O2S/c1-12-4-6-14(7-5-12)18-17(13(2)21-20(26)23-18)19(24)22-15-8-10-16(25-3)11-9-15/h4-11,18H,1-3H3,(H,22,24)(H2,21,23,26)

InChI Key

RZOJOHTZHOVGDJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2C(=C(NC(=S)N2)C)C(=O)NC3=CC=C(C=C3)OC

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(NC(=S)N2)C)C(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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